molecular formula C13H19N3O5S B2363912 4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid CAS No. 919751-62-5

4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid

Cat. No.: B2363912
CAS No.: 919751-62-5
M. Wt: 329.37
InChI Key: UTXXEWRGUAIXRS-UHFFFAOYSA-N
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Description

4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a sulfonamide group, and a butanoic acid moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of a pyridine derivative through a series of reactions, including nitration, reduction, and functional group modifications.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide linkage.

    Coupling with Butanoic Acid: The final step involves coupling the pyridine-sulfonamide intermediate with a butanoic acid derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and more efficient purification techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-[{2-[(Amino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid
  • 4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-3-ylmethyl)amino]-4-oxobutanoic acid
  • 4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxopentanoic acid

Uniqueness

The uniqueness of 4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[2-(methylsulfamoyl)ethyl-(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5S/c1-14-22(20,21)9-8-16(12(17)5-6-13(18)19)10-11-4-2-3-7-15-11/h2-4,7,14H,5-6,8-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXXEWRGUAIXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCN(CC1=CC=CC=N1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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